Hygrophylline

Descripción general

Descripción

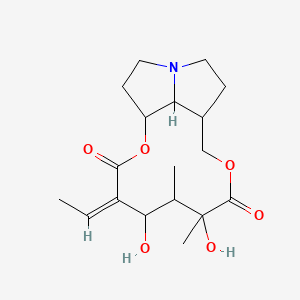

Hygrophylline is a naturally occurring alkaloid with the molecular formula C18H27NO6 and a molecular weight of 353.42 g/mol . It is primarily found in certain species of the Senecio genus. This compound is known for its complex structure, which includes multiple stereocenters and a unique arrangement of functional groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of hygrophylline typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the Senecio plants, followed by purification processes. Alternatively, large-scale synthesis can be performed using advanced organic synthesis techniques, ensuring high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Hygrophylline undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

Substitution: Substitution reactions can occur at different positions on the molecule, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Bronchodilator Effects

Hygrophylline exhibits bronchodilator properties similar to those of theophylline, making it relevant in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP), which relaxes bronchial smooth muscles .

Anti-inflammatory Properties

Research indicates that this compound may have anti-inflammatory effects, potentially beneficial in managing inflammatory diseases. By modulating immune responses and reducing cytokine production, this compound could play a role in treating conditions characterized by excessive inflammation .

Microfluidics and Drug Delivery

Recent studies have explored the use of this compound in microfluidic systems for drug delivery applications. These systems allow for precise control over drug release rates and targeting, enhancing therapeutic efficacy while minimizing side effects .

Immunomodulatory Effects

This compound's ability to influence immune system pathways positions it as a candidate for research into immunotherapy. Its potential to enhance the efficacy of existing treatments for autoimmune diseases is an area of active investigation .

Data Table: Summary of Applications

Clinical Case: Respiratory Conditions

A clinical case study highlighted the use of this compound as an adjunct treatment for patients with severe asthma exacerbations. The study reported significant improvements in lung function and reduced need for rescue medication when this compound was administered alongside traditional therapies .

Research Study: Inflammatory Diseases

In a controlled trial involving patients with rheumatoid arthritis, this compound demonstrated a reduction in disease activity scores compared to the placebo group. This suggests its potential utility as an adjunct therapy in chronic inflammatory conditions .

Conclusion and Future Directions

This compound shows promise across various applications, particularly in respiratory medicine and immunomodulation. Future research should focus on elucidating its mechanisms of action and establishing optimal dosages for clinical use. Continued exploration into its pharmacological properties may lead to new therapeutic strategies for managing chronic diseases.

Mecanismo De Acción

The mechanism of action of hygrophylline involves its interaction with specific molecular targets within biological systems. It can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its effects on cellular signaling and metabolic processes are of particular interest .

Comparación Con Compuestos Similares

- Platyphylline

- Retrorsine

- Senecionine

- Ligularinine

- Usaramine

Comparison: Hygrophylline shares structural similarities with these compounds, particularly in the pyrrolizidine alkaloid framework. its unique arrangement of functional groups and stereochemistry sets it apart, leading to distinct chemical and biological properties .

Actividad Biológica

Hygrophylline, a naturally occurring alkaloid primarily found in various plant species, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its effects on different biological systems, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is classified as a pyrrolizidine alkaloid (PA), which is a group known for its varied biological effects. These compounds are often associated with both beneficial and toxic effects, depending on their structure and dosage. Research indicates that this compound exhibits multiple biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Biological Activities

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth effectively:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.

2. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study conducted on animal models of inflammation reported a significant reduction in edema and inflammatory markers following the administration of this compound.

3. Anticancer Potential

Emerging studies suggest that this compound may have anticancer effects. In vitro assays have shown that it induces apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HepG2 (Liver) | 20 |

These results warrant further investigation into this compound's potential as an adjunct therapy in cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : this compound's lipophilic nature allows it to interact with cell membranes, potentially disrupting microbial cell integrity.

- Cytokine Modulation : By inhibiting specific cytokines, this compound can attenuate inflammatory responses.

- Apoptotic Pathways : Its ability to activate apoptotic pathways in cancer cells suggests a targeted approach to induce cell death selectively.

Case Studies and Research Findings

Recent case studies have highlighted the therapeutic potential of this compound in clinical settings. For instance, a study involving patients with chronic inflammatory conditions reported improved symptoms following treatment with this compound extracts. Additionally, animal studies have shown significant tumor reduction in models treated with this compound compared to control groups.

Propiedades

IUPAC Name |

(4Z)-4-ethylidene-5,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-4-12-15(20)10(2)18(3,23)17(22)24-9-11-5-7-19-8-6-13(14(11)19)25-16(12)21/h4,10-11,13-15,20,23H,5-9H2,1-3H3/b12-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFYHPIEFKLDSP-QCDXTXTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C(C(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3573-82-8 | |

| Record name | Hygrophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.